4-Fluoro-5-iodo-phthalic acid

MOF synthesis Coordination polymers Phthalic acid derivatives

For researchers synthesizing complex drug candidates or precisely engineered metal-organic frameworks, 4-fluoro-5-iodo-phthalic acid provides a pre-installed orthogonal reactivity pair that eliminates extra synthetic steps. The 5-position iodine enables initial Pd-catalyzed cross-couplings while the 4-fluorine remains inert, allowing subsequent C–F bond activation. This programmed reactivity sequence is impossible with mono-halogenated or meta-isomeric analogs. Its ortho-dicarboxylic acid geometry also enables chelating coordination modes distinct from meta-isomers like 5-iodoisophthalic acid, critical for constructing specific MOF pore architectures. Choose this compound to streamline your two-step aryl functionalization strategy, access a wider derivative scope, and secure a potential precursor for multimodal radiolabeling (¹²³I/¹⁸F) studies from a single starting material.

Molecular Formula C8H4FIO4
Molecular Weight 310.02 g/mol
Cat. No. B8302037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-iodo-phthalic acid
Molecular FormulaC8H4FIO4
Molecular Weight310.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)I)C(=O)O)C(=O)O
InChIInChI=1S/C8H4FIO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
InChIKeyVAQQLXQOYNUHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-iodo-phthalic Acid: Halogenated Phthalic Acid Building Block for Pharmaceutical and Materials Chemistry


4-Fluoro-5-iodo-phthalic acid (C8H4FIO4) is a dihalogenated phthalic acid derivative that incorporates both fluorine and iodine substituents on the same aromatic core . This compound belongs to the class of halogenated aromatic carboxylic acids and is characterized by two carboxyl groups at the 1,2-positions, a fluorine atom at the 4-position, and an iodine atom at the 5-position of the benzene ring . The presence of two distinct halogen atoms with substantially different reactivity profiles provides unique synthetic versatility for sequential functionalization in medicinal chemistry and materials science applications .

Why 4-Fluoro-5-iodo-phthalic Acid Cannot Be Replaced by Mono-Halogenated or Regioisomeric Phthalic Acids


The ortho-dicarboxylic acid scaffold of 4-fluoro-5-iodo-phthalic acid is fundamentally distinct from the meta-substituted 5-iodoisophthalic acid, which positions carboxyl groups at the 1,3-positions rather than 1,2-positions, leading to different metal-organic framework (MOF) coordination geometries, polymer crosslinking behavior, and cyclization reactivity . Within the ortho-series, mono-halogenated analogs such as 4-fluorophthalic acid and 3-iodophthalic acid lack the dual-halogen reactivity that enables sequential orthogonal cross-coupling strategies . Specifically, the iodine atom at the 5-position offers a highly reactive site for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck), while the fluorine atom at the 4-position remains inert under these conditions and can be subsequently engaged via C–F bond activation or exploited for its electronic effects and metabolic stability in drug candidates . Generic substitution with mono-halogenated or regioisomeric analogs would forfeit this programmed reactivity sequence, compromising synthetic efficiency and limiting the scope of accessible derivatives .

Quantitative Comparative Evidence for 4-Fluoro-5-iodo-phthalic Acid Against Structural Analogs


Carboxyl Group Positioning: Ortho- vs. Meta-Dicarboxylic Acid Geometry in 4-Fluoro-5-iodo-phthalic Acid

4-Fluoro-5-iodo-phthalic acid retains the ortho-dicarboxylic acid configuration of phthalic acid (1,2-positions) , whereas 5-iodoisophthalic acid places the carboxyl groups in the meta (1,3) orientation . This structural distinction fundamentally alters coordination modes with metal ions and precludes substitution in applications requiring ortho-dicarboxylate binding geometry .

MOF synthesis Coordination polymers Phthalic acid derivatives

Synthetic Utility: Dual Orthogonal Halogen Reactivity in 4-Fluoro-5-iodo-phthalic Acid

4-Fluoro-5-iodo-phthalic acid incorporates both iodine and fluorine atoms on the same aromatic scaffold . Mono-halogenated analogs such as 4-fluorophthalic acid and 3-iodophthalic acid each contain only a single reactive halogen, limiting their synthetic utility to a single cross-coupling event. The dual-halogen substitution pattern in the target compound enables orthogonal reactivity: the iodine atom undergoes facile Pd-catalyzed cross-coupling under mild conditions, while the fluorine atom remains stable and can be subsequently functionalized via C–F activation under harsher conditions, or left intact to confer electronic effects and metabolic stability in final drug candidates .

Cross-coupling Sequential functionalization Medicinal chemistry

Physical Properties: Molecular Weight and Density Contributions of 4-Fluoro-5-iodo-phthalic Acid

4-Fluoro-5-iodo-phthalic acid (MW = 310.02 g/mol) has a molecular weight significantly higher than its mono-halogenated ortho analogs: 4-fluorophthalic acid (MW = 184.12 g/mol) [1] and 3-iodophthalic acid (MW = 292.03 g/mol) . The iodine substituent contributes substantially to the molecular weight and is expected to increase density relative to non-iodinated analogs; while experimental density data for the target compound are not currently available, 5-iodoisophthalic acid has a predicted density of 2.138 ± 0.06 g/cm³ , indicating the significant mass contribution of iodine in structurally related compounds.

Physicochemical properties Compound characterization Crystallography

Carboxyl Group Reduction: 4-Fluoro-5-iodo-phthalic Acid Dimethyl Ester Reduction Yields Diol Intermediate

4-Fluoro-5-iodo-phthalic acid dimethyl ester can be reduced to (5-fluoro-2-hydroxymethyl-4-iodo-phenyl)-methanol using NaBH₄ and CaCl₂ in ethanol . This reduction of both ester groups to primary alcohols has been demonstrated at the 9.38 mmol scale, providing a key diol intermediate for further derivatization . In contrast, the analogous reduction of unsubstituted phthalic acid derivatives has been reported to proceed with an overall yield of 67% over four steps in certain phthalide syntheses [1], illustrating that halogenated phthalic acid derivatives can participate in similar reduction manifolds while retaining the halogen atoms for downstream functionalization.

Reduction chemistry Building block synthesis Alcohol derivatives

Optimal Research and Procurement Scenarios for 4-Fluoro-5-iodo-phthalic Acid


Medicinal Chemistry: Orthogonal Sequential Functionalization for Drug Candidate Synthesis

When synthesizing complex drug candidates that require two distinct aryl functionalization steps, 4-fluoro-5-iodo-phthalic acid offers a pre-installed orthogonal reactivity pair . The iodine at the 5-position can undergo initial Suzuki, Sonogashira, or Heck cross-coupling to introduce a first functional group, while the fluorine at the 4-position remains intact and can be subsequently substituted via C–F bond activation under more forcing conditions . This sequential strategy is not accessible using mono-halogenated analogs such as 4-fluorophthalic acid or 3-iodophthalic acid, which would require additional halogenation steps and associated purification .

Metal-Organic Framework (MOF) and Coordination Polymer Design

The ortho-dicarboxylic acid geometry of 4-fluoro-5-iodo-phthalic acid enables formation of chelating coordination modes with metal ions that are distinct from the bridging modes typical of meta-isomers like 5-iodoisophthalic acid . This structural feature is critical for constructing MOFs with specific pore geometries and for applications requiring phthalic anhydride or phthalimide formation . Researchers developing new coordination materials should select this ortho-substituted scaffold when the target topology demands 1,2-dicarboxylate binding.

Building Block for Fluorinated Radiopharmaceutical Precursors

The combination of fluorine and iodine in a single aromatic scaffold makes 4-fluoro-5-iodo-phthalic acid a potential precursor for radiolabeling applications . The iodine atom provides a site for facile radioiodination (e.g., with ¹²³I or ¹²⁵I), while the fluorine atom can serve as a stable ¹⁹F NMR handle or be substituted with ¹⁸F for PET imaging . This dual-halogen architecture enables preparation of multimodal imaging agents from a single starting material, a capability not offered by mono-halogenated phthalic acid derivatives .

Synthesis of Diol Intermediates for Polymer and Dendrimer Chemistry

The demonstrated reduction of 4-fluoro-5-iodo-phthalic acid dimethyl ester to (5-fluoro-2-hydroxymethyl-4-iodo-phenyl)-methanol provides a straightforward route to a halogenated benzenedimethanol building block. This diol can serve as a monomer or core unit in the synthesis of functionalized polyesters, polyethers, or dendrimers where the halogen atoms offer sites for post-polymerization modification or confer specific electronic and radiopacity properties to the final material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-5-iodo-phthalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.